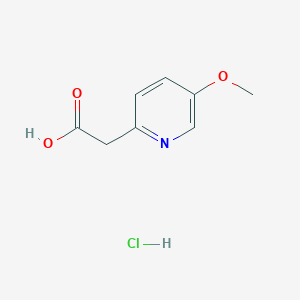

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride

Description

Propriétés

IUPAC Name |

2-(5-methoxypyridin-2-yl)acetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO3.ClH/c1-12-7-3-2-6(9-5-7)4-8(10)11;/h2-3,5H,4H2,1H3,(H,10,11);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLFRIAFNMFOLQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(C=C1)CC(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Applications De Recherche Scientifique

Antimicrobial Activity

Research indicates that derivatives of pyridine compounds, including 2-(5-methoxypyridin-2-yl)acetic acid hydrochloride, exhibit significant antimicrobial properties. A study demonstrated that certain pyridine derivatives have inhibitory effects against various bacterial strains, suggesting potential applications in developing new antibiotics .

Anti-inflammatory Properties

Pyridine derivatives are also being explored for their anti-inflammatory effects. The compound may inhibit pro-inflammatory cytokines, making it a candidate for treating inflammatory diseases. Preliminary studies suggest that its mechanism of action may involve modulating the NF-kB signaling pathway .

Neurological Research

The compound's structure allows for potential interactions with neurotransmitter systems. Research has indicated that similar compounds can influence dopamine and serotonin pathways, which may lead to applications in treating neurodegenerative diseases or mood disorders .

Pesticidal Activity

There is growing interest in the use of pyridine derivatives as natural pesticides. The ability of these compounds to disrupt metabolic pathways in pests could lead to the development of eco-friendly pest control solutions. Studies have shown that such compounds can act as effective biopesticides against common agricultural pests .

Plant Growth Regulation

Compounds like this compound can potentially be used as plant growth regulators. Research indicates that they may enhance root development and overall plant vigor, which could be beneficial in crop production .

Polymer Chemistry

The incorporation of pyridine derivatives into polymer matrices has been studied for enhancing material properties such as thermal stability and mechanical strength. The unique chemical structure can facilitate interactions within the polymer network, leading to improved performance in various applications .

Nanotechnology

In nanotechnology, compounds like this compound are being investigated for their role in synthesizing nanoparticles with specific properties. Their ability to stabilize nanoparticles during synthesis could lead to advancements in drug delivery systems and diagnostic tools .

Case Studies

Mécanisme D'action

The mechanism by which 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride exerts its effects depends on its specific application. For example, in biochemical studies, it may interact with enzymes by binding to their active sites, thereby influencing their activity. The molecular targets and pathways involved are determined by the specific biological or chemical context in which the compound is used.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Variations

The table below compares key structural features, molecular properties, and applications of this compound with its analogs:

Key Findings from Comparative Analysis

Electronic and Steric Effects :

- Methoxy vs. Predicted collision cross-section (CCS) values for the ethoxy compound suggest distinct mass spectrometry profiles .

- Methoxy vs. Methyl: The methyl-substituted analog (C₈H₁₀ClNO₂) lacks the electron-donating methoxy group, reducing polarity. This may enhance its utility in reactions requiring non-polar intermediates, such as Suzuki-Miyaura cross-couplings .

Substituent Position :

- 5-Methoxy vs. 4-Chloro: The 4-chloro derivative (C₇H₇Cl₂NO₂) demonstrates higher lipophilicity and steric hindrance, which could influence binding affinity in receptor studies .

Functional Group Modifications :

- Amino vs. Acetic Acid: The compound 2-[(5-chloropyridin-2-yl)(methyl)amino]acetic acid HCl introduces a methylamino group, enabling hydrogen bonding and expanding its role in drug design .

Activité Biologique

2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride (CAS No. 1798730-78-5) is a chemical compound that has garnered attention for its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and relevant case studies, focusing on its implications in medicinal chemistry and therapeutic applications.

Chemical Structure and Properties

The compound features a methoxypyridine moiety, which is significant for its biological interactions. The presence of the acetic acid group enhances its solubility and bioavailability, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of methoxypyridine derivatives, including this compound. In vitro tests have shown promising results against various bacterial strains:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | Active |

| Escherichia coli | 64 µg/mL | Moderate |

| Klebsiella pneumoniae | 128 µg/mL | Weak |

These findings suggest that the compound exhibits selective antibacterial activity, particularly against Gram-positive bacteria .

Neuroprotective Effects

In addition to its antimicrobial properties, research indicates that this compound may possess neuroprotective effects. A study demonstrated that treatment with methoxypyridine-derived compounds significantly reduced amyloid-beta (Aβ42) levels in animal models of Alzheimer's disease. The compound's ability to cross the blood-brain barrier (BBB) positions it as a potential candidate for neurodegenerative disease therapies .

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is believed to interact with specific molecular targets involved in bacterial metabolism and neurodegeneration pathways:

- Antibacterial Activity : The compound likely disrupts bacterial cell wall synthesis or interferes with metabolic pathways essential for bacterial growth.

- Neuroprotection : It may modulate gamma-secretase activity, thereby influencing Aβ peptide production and aggregation, which is critical in Alzheimer's pathology .

Case Studies

- Antimicrobial Efficacy : A study evaluated the efficacy of various methoxypyridine derivatives against clinical isolates of bacteria. The results indicated that compounds similar to this compound showed significant antibacterial activity, particularly under blue light irradiation conditions, enhancing their effectiveness against resistant strains .

- Neuroprotective Studies : In a mouse model of Alzheimer's disease, administration of methoxypyridine derivatives resulted in a notable decrease in Aβ42 levels in both plasma and brain tissues. This suggests a potential therapeutic role for these compounds in managing Alzheimer’s disease .

Méthodes De Préparation

Key Synthetic Strategies for Preparation

The preparation of 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride generally involves multi-step organic synthesis, including:

- Formation of the methoxypyridine ring system

- Introduction of the acetic acid moiety

- Conversion to the hydrochloride salt for stability and handling

Below are detailed methods extracted from patent literature and peer-reviewed research.

Preparation of the 5-Methoxypyridin-2-yl Intermediate

A crucial step is synthesizing the 5-methoxypyridin-2-yl fragment, which can be achieved via palladium-catalyzed cross-coupling reactions or nucleophilic aromatic substitution.

Method Example from Patent CN105906557A:

| Step | Reactants | Catalyst/Conditions | Solvent | Temperature | Notes |

|---|---|---|---|---|---|

| 1 | 5-Bromo-2-methoxypyridine + bis(pinacolato)diboron | K2CO3 (carbonate catalyst) | DMF, toluene, or dioxane | 20–30 °C | Formation of 2-methoxypyridine-5-boronic acid pinacol ester |

| 2 | Intermediate + 2-halogenated pyridine (2-chloropyridine preferred) | Same catalyst system as step 1 | Same as step 1 | 20–30 °C | Suzuki coupling to form 2-methoxy-5-(pyridin-2-yl)pyridine |

- The process is performed in a single reaction vessel without isolating the intermediate, improving efficiency and reducing costs.

- Carbonate catalyst consumption is optimized at 1–5% by weight, preferably 2.5%.

Introduction of the Acetic Acid Side Chain

The acetic acid moiety is introduced typically via alkylation or amidation reactions using appropriate reagents:

General Procedure from Medicinal Chemistry Literature:

- Starting from substituted pyridin-2-amine derivatives, condensation with pyridine-2-carbaldehyde in methanol with catalytic p-toluenesulfonic acid at 70 °C yields imidazo[1,2-a]pyridin intermediates.

- Subsequent reactions with acetic acid derivatives using coupling agents like EDCI in pyridine at room temperature (25 °C) afford the acetic acid-substituted products.

| Step | Reactants | Reagents | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|---|

| Amidation | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine + 2-(dimethylamino)acetic acid | EDCI (3 eq) | Pyridine | 25 °C | 12 h | Formation of acetamide intermediate |

Formation of Hydrochloride Salt

The hydrochloride salt is prepared by treating the free acid or amine-containing intermediate with hydrochloric acid in dioxane or methanol at ambient temperature (20 °C) for 12 hours, followed by concentration and purification steps.

Alternative Synthetic Routes and Catalytic Systems

- Nucleophilic aromatic substitution on halogenated pyridines with methoxide ions to install the methoxy group has been reported, followed by bromination and further functionalization.

- Hydrazide and thiadiazole intermediates involving methoxypyridine derivatives have been synthesized using sodium hydride and other bases in DMF, followed by chromatographic purification.

Data Summary Table of Key Preparation Parameters

| Parameter | Method 1 (Suzuki Coupling) | Method 2 (Amidation) | Method 3 (Nucleophilic Substitution) |

|---|---|---|---|

| Starting Material | 5-Bromo-2-methoxypyridine | 2-(2-pyridyl)imidazo[1,2-a]pyridin-3-amine | 2,6-Dibromo-3-substituted acetophenones |

| Catalyst | K2CO3, Pd catalyst | EDCI (coupling agent) | Sodium methoxide |

| Solvent | DMF, toluene, dioxane | Pyridine, MeOH | Methanol, Dioxane |

| Temperature | 20–30 °C | 25–70 °C | Ambient to reflux |

| Reaction Time | Several hours | 12 hours | Variable |

| Yield | High (optimized for scale-up) | Moderate to high | Moderate |

| Purification | Chromatography, crystallization | Extraction, chromatography | Extraction, recrystallization |

Research Findings and Optimization Notes

- The use of carbonate catalysts like potassium carbonate in Suzuki coupling is cost-effective and scalable with good yields and minimal byproducts.

- Avoiding isolation of intermediates between coupling steps reduces solvent use and processing time, beneficial for industrial production.

- Acid catalysis for bromination and nucleophilic substitution steps requires careful control to prevent demethylation of the methoxy group.

- Amidation reactions using EDCI are efficient for introducing acetic acid derivatives under mild conditions, preserving sensitive functional groups.

- Formation of the hydrochloride salt enhances compound stability and facilitates purification.

Q & A

Basic: What are the recommended synthetic routes for 2-(5-Methoxypyridin-2-yl)acetic acid hydrochloride?

Methodological Answer:

A plausible route involves oxidation of a methyl-substituted precursor (e.g., 5-methoxy-2-methylpyridine) using potassium permanganate (KMnO₄) under reflux in aqueous acidic conditions. After oxidation, acidification with HCl yields the acetic acid derivative, followed by purification via copper salt precipitation to isolate the hydrochloride form. This method is adapted from analogous syntheses of pyridine carboxylic acids, where controlled temperature (90–95°C) and stoichiometric KMnO₄ are critical for optimizing yield (47% in similar systems) .

Basic: How can researchers confirm the structural identity and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR can validate the methoxy group (δ ~3.85 ppm for OCH₃) and pyridine/acetate proton environments. For example, pyridine protons typically appear between δ 7.0–8.3 ppm in CDCl₃ .

- Elemental Analysis: Compare experimental C, H, N percentages with calculated values (e.g., C₉H₁₂ClNO₃: C ~54.9%, H ~4.6%, N ~9.1%) .

- X-ray Crystallography: For definitive structural confirmation, use programs like SHELX for refinement, ensuring proper handling of twinned or high-resolution data .

Advanced: How can computational methods improve the understanding of this compound’s reactivity?

Methodological Answer:

Density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) incorporating exact exchange can model electronic properties, bond dissociation energies, and reaction pathways. For instance, DFT simulations predict thermochemical accuracy within ~2.4 kcal/mol for atomization energies, aiding in mechanistic studies of oxidation or acid-base behavior . Optimize molecular geometry using Gaussian or ORCA software, referencing crystallographic data for validation.

Advanced: How should researchers address contradictions in spectroscopic or analytical data?

Methodological Answer:

- Cross-Validation: Combine NMR, high-resolution mass spectrometry (HRMS), and X-ray diffraction to resolve ambiguities. For example, tautomeric forms or solvent effects in NMR may require deuterated solvent trials or variable-temperature experiments .

- Error Analysis: Replicate synthesis under controlled conditions to isolate variables (e.g., oxidation time, pH during acidification). If elemental analysis deviates (>0.3% for C/H/N), assess purity via HPLC or recrystallization .

Application-Oriented: What are potential research applications of this compound in drug development?

Methodological Answer:

The pyridinyl-acetate moiety may serve as a linker in proteolysis-targeting chimeras (PROTACs), where semi-flexible structures enhance ternary complex formation between target proteins and E3 ubiquitin ligases. Structural analogs (e.g., piperidinyl-phenylacetic acid hydrochlorides) demonstrate utility in optimizing linker rigidity for targeted protein degradation . To explore this, conduct SAR studies by modifying the methoxy group or acetic acid chain, using crystallographic data to guide design.

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

While specific data (e.g., LD₅₀) may be unavailable, adopt general precautions for hydrochlorides:

- Use PPE (nitrile gloves, safety goggles) and work in a fume hood.

- Avoid aqueous hydrolysis by storing in anhydrous conditions.

- Refer to safety sheets of structurally related compounds (e.g., 2-(methylamino)acetic acid hydrochlorides) for hazard extrapolation .

Advanced: How can reaction yields be optimized during synthesis?

Methodological Answer:

- Oxidation Optimization: Screen alternatives to KMnO₄ (e.g., CrO₃, TEMPO/NaClO) for milder conditions. Monitor reaction progress via TLC or in-situ IR spectroscopy.

- Purification Strategies: Replace copper salt precipitation with column chromatography (silica gel, EtOAc/hexane) or reverse-phase HPLC for higher purity.

- Scale-Up Considerations: Maintain strict temperature control (±2°C) during exothermic oxidation steps to prevent side reactions .

Advanced: What analytical challenges arise in studying this compound’s stability?

Methodological Answer:

- Degradation Pathways: Use accelerated stability studies (40°C/75% RH) with LC-MS to identify hydrolysis byproducts (e.g., loss of HCl or methoxy group).

- pH-Dependent Solubility: Characterize solubility in buffered solutions (pH 1–14) via nephelometry. The hydrochloride salt likely exhibits high solubility in polar aprotic solvents (DMF, DMSO) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.